5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Mechanism of Action
Target of Action
Compounds bearing both carbazole and 1,3,4-thiadiazole moieties have been reported to exhibit a wide range of biological activities, including antibacterial, fungicidal, anticancer, antitubercular, anti-inflammatory, leishmanicidal, herbicidal, insecticidal, and antidepressant effects .
Mode of Action
It is known that the compound is synthesized by direct transition metal-free c—h functionalization in the pyrazine ring . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Analysis
Biochemical Properties
Compounds bearing both 1,3,4-thiadiazole and carbazole moieties have been reported to have a wide range of biological activity, including antibacterial, fungicidal, anticancer, antitubercular, anti-inflammatory, and anticonvulsant activities .
Cellular Effects
Similar compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-ethyl-9H-carbazol-3-carbaldehyde: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to form the carbaldehyde derivative.
Cyclization Reaction: The 9-ethyl-9H-carbazol-3-carbaldehyde is reacted with appropriate reagents to form the desired pyrazolo[1,5-c][1,3]benzoxazine ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the carbazole moiety.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
9-ethyl-9H-carbazol-3-yl derivatives: These compounds share the carbazole moiety and exhibit similar chemical properties.
Pyrazolo[1,5-c][1,3]benzoxazine derivatives: Compounds with similar ring structures and functional groups.
Uniqueness
5-(9-ethyl-9H-carbazol-3-yl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of the carbazole and pyrazolo[1,5-c][1,3]benzoxazine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and medicinal chemistry.
Properties
IUPAC Name |
5-(9-ethylcarbazol-3-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O/c1-2-32-26-14-8-6-12-22(26)24-18-21(16-17-27(24)32)30-33-28(23-13-7-9-15-29(23)34-30)19-25(31-33)20-10-4-3-5-11-20/h3-18,28,30H,2,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBUYXOKZMIPTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6O3)C7=CC=CC=C71 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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